5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 900892-21-9
VCID: VC6745152
InChI: InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3
SMILES: CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Molecular Formula: C15H15N3O
Molecular Weight: 253.305

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

CAS No.: 900892-21-9

Cat. No.: VC6745152

Molecular Formula: C15H15N3O

Molecular Weight: 253.305

* For research use only. Not for human or veterinary use.

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol - 900892-21-9

Specification

CAS No. 900892-21-9
Molecular Formula C15H15N3O
Molecular Weight 253.305
IUPAC Name 3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3
Standard InChI Key DQZDNYKBELOOIO-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecular framework of 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol consists of a pyrazolo[1,5-a]pyrimidine core substituted with an isopropyl group at position 5, a phenyl ring at position 3, and a hydroxyl group at position 7. Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry, with distinct signals for the pyrimidine C-7 hydroxyl proton (δ ~12.44 ppm in DMSO-d6) and aromatic protons from the phenyl substituents . X-ray crystallography reveals planarity in the fused ring system, facilitating π-stacking interactions with biological targets.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility (~0.1 mg/mL at pH 7.4). Stability studies indicate degradation under strongly acidic or basic conditions, with a half-life of >24 hours in neutral buffers .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A optimized synthesis involves copper-catalyzed cyclization of 4-isopropyl-1H-pyrazol-5-amine with β-keto esters under acidic conditions (Scheme 1). Key steps include:

  • Condensation: Reacting 4-isopropyl-1H-pyrazol-5-amine with ethyl benzoylacetate in acetic acid yields the pyrazolo[1,5-a]pyrimidin-7-ol scaffold (62% yield) .

  • Solvent Optimization: Substituting acetic acid with toluene shifts the product to pyrazolo[1,5-a]pyrimidin-7(4H)-one, highlighting solvent polarity's role in reaction outcomes .

Table 1: Reaction Yields Under Varied Conditions

SolventTemperature (°C)ProductYield (%)
Acetic acid80Pyrazolo[1,5-a]pyrimidin-7-ol62
Toluene110Pyrazolo[1,5-a]pyrimidin-7(4H)-one48

Post-Synthetic Modifications

Functionalization at C-7 via nucleophilic substitution introduces diverse pharmacophores. For example, coupling with 2-pyridinemethanamine enhances antitubercular activity (MIC90 = 0.8 µM) .

Pharmacological Activities

Anticancer Efficacy

In vitro screening against MDA-MB-231 breast cancer cells revealed moderate activity (IC50 = 15.3 µM for triazole-linked glycohybrids) . The hydroxyl group at C-7 is critical for DNA intercalation, as demonstrated by fluorescence quenching assays .

Table 2: Anticancer Activity of Selected Analogues

CompoundSubstituent at C-5IC50 (µM)
4g4-Isopropylphenyl15.3
4aPhenyl>50

Antimycobacterial Activity

Against Mycobacterium tuberculosis (Mtb), 5-isopropyl-3-phenyl derivatives inhibit ATP synthase (IC50 = 1.2 µM) . Resistance mutations in the FAD-dependent hydroxylase Rv1751 suggest a novel mechanism involving oxidative catabolism .

Structure-Activity Relationships (SAR)

Substituent Effects at C-3 and C-5

  • C-3 Phenyl Group: Fluorination (e.g., 4-fluorophenyl) enhances Mtb inhibition 3-fold compared to unsubstituted phenyl .

  • C-5 Isopropyl Group: Bulky alkyl groups improve membrane permeability, correlating with reduced hERG channel liability (IC50 > 30 µM) .

Role of the C-7 Hydroxyl

Replacing the hydroxyl with methoxy or amino groups abolishes anticancer activity but retains antitubercular potency, indicating target-specific pharmacophore requirements .

Mechanisms of Action

ATP Synthase Inhibition

In Mtb, the compound binds to the F1 subunit of ATP synthase, disrupting proton translocation (Kd = 0.4 µM) . Molecular docking simulations show hydrogen bonding with α-Glu46 and β-Arg182 residues .

DNA Interaction

Intercalation into double-stranded DNA is evidenced by hypochromic shifts in UV-vis spectra (Δλ = 25 nm) . This interaction induces G2/M cell cycle arrest in cancer cells .

Toxicological and Pharmacokinetic Profiles

Cytotoxicity

Selective indices (SI) exceed 10 for most cell lines, with minimal toxicity toward HEK-293 human kidney cells (CC50 > 100 µM) .

Metabolic Stability

Mouse liver microsomal assays show moderate clearance (t1/2 = 45 minutes), necessitating prodrug strategies for in vivo applications .

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